N-methylacetamide

概述

描述

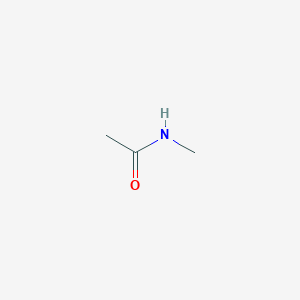

N-甲基乙酰胺是一种有机化合物,其分子式为C3H7NO。它是由乙酰胺衍生而来,其中氮原子上的一个氢原子被甲基取代。这种化合物以其作为溶剂和有机合成中间体而闻名。 它呈白色晶体状固体,可溶于水和多种有机溶剂 .

准备方法

合成路线和反应条件: N-甲基乙酰胺可以通过多种方法合成:

与乙酸反应: 一种常见的方法是使甲胺与热乙酸反应.

与乙酸酐反应: 另一种方法包括使甲胺与乙酸酐反应.

还原/氢化: N-甲基乙酰胺也可以通过N-(羟甲基)乙酰胺的还原或氢化来制备.

工业生产方法: 在工业环境中,N-甲基乙酰胺通常通过乙酸与甲胺反应来生产。 该过程涉及胺化、蒸发水、蒸发酸和分馏 . 反应温度保持在70-80°C,反应时间约为2小时 .

化学反应分析

Hydrolysis in High-Temperature Water

NMA undergoes hydrolysis to produce acetic acid and methylamine , with the reaction being reversible .

Kinetics and Mechanism

-

Rate Law : First-order in both NMA and water at subcritical and supercritical conditions .

-

pH Dependence :

| Condition | Dominant Mechanism | Key Products |

|---|---|---|

| Acidic (pH <4) | Acid-catalyzed hydrolysis | Acetic acid, Methylamine |

| Neutral | Sₙ2 with water | Acetic acid, Methylamine |

| Basic (pH >9) | Base-catalyzed hydrolysis | Acetic acid, Methylamine |

Activation Energy : ΔG‡ ≈ 87 kJ/mol for near-neutral conditions .

Chlorination with Hypochlorous Acid (HOCl)

NMA reacts with HOCl to form N-chlorinated derivatives, critical in biochemistry and environmental chemistry .

Mechanistic Pathways

Three pathways were computationally evaluated:

-

Direct N-chlorination : Disfavored (ΔG‡ > 100 kJ/mol).

-

O-chlorination followed by rearrangement : Higher energy barrier.

-

Iminol intermediate formation :

Experimental Validation : Rate constant k = 0.0036 M⁻¹s⁻¹ at 298 K .

Industrial Production

-

Acetic Acid + Methylamine :

-

Acetic Anhydride + Methylamine :

Reactivity in Dediazoniation Reactions

NMA traps aryl cations generated from arenediazonium ions (e.g., 2,4,6-trimethylbenzenediazonium) :

-

Products : Aryl imidates (from O-trapping) and amides (from N-trapping).

-

Selectivity :

Alkaline Hydrolysis

In basic aqueous solutions, NMA hydrolysis proceeds via:

-

Tetrahedral Intermediate Formation :

-

Rate-Determining Step : Breakdown of the intermediate (ΔH‡ ≈ 65–70 kJ/mol) .

Environmental and Biological Relevance

科学研究应用

Structural and Spectroscopic Studies

NMA is often used as a model compound for studying peptide bonds due to its simple structure that mimics the backbone of proteins.

- Molecular Dynamics Simulations : Research indicates that NMA can aid in understanding the structural properties of peptide fragments. For instance, studies using ab initio density functional theory (DFT) have shown that NMA exhibits unique hydrogen bonding characteristics that stabilize its liquid state, which is crucial for modeling protein secondary structures .

- Spectroscopic Analysis : Near-infrared (NIR) spectroscopy has been employed to study the self-association of NMA in various solvents. The results reveal that the association number of NMA varies significantly with solvent type and concentration, providing insights into molecular interactions relevant to protein folding mechanisms .

Solvation Properties

NMA serves as an important solvent in biochemical applications due to its polar nature and ability to form hydrogen bonds.

- Hydrophobic Collapse Studies : In mixtures with water, NMA demonstrates hydrophobic collapse phenomena similar to those observed in protein folding. This behavior provides a simplified model for understanding complex biological processes . The clustering dynamics of NMA and water molecules have been extensively analyzed using two-dimensional infrared (2D IR) spectroscopy, revealing significant insights into molecular organization and dynamics .

Chemical Shift Predictions

NMA is utilized in predicting chemical shifts in proteins, which is essential for nuclear magnetic resonance (NMR) studies.

- Density Functional Database : Automated predictions of chemical shifts for nitrogen and carbon nuclei in proteins have been developed using NMA complexes as reference systems. This application enhances the accuracy of structural elucidation in protein studies .

Biochemical Applications

NMA's role extends into biochemistry, particularly concerning solvation effects on proteins and other biomolecules.

- Antifreeze Proteins : Studies have shown that NMA can influence the solvation properties of antifreeze proteins, affecting their ability to inhibit ice crystal growth. This research highlights the potential of NMA in understanding cryoprotection mechanisms at a molecular level .

Toxicological Assessments

Understanding the safety profile of NMA is crucial for its application in industrial chemistry.

- Health Assessments : According to human health tier II assessments, NMA is considered non-carcinogenic and non-sensitizing based on QSAR modeling results. This assessment supports its safe use in various applications, including pharmaceuticals and industrial processes .

Data Tables

| Solvent | Association Number |

|---|---|

| Chloroform | Higher than CCl₄ |

| Dichloromethane | Moderate |

| Acetonitrile | Lower than CCl₄ |

Case Studies

- Hydrophobic Collapse Dynamics : A study employing 2D IR spectroscopy demonstrated that NMA-water mixtures exhibit enhanced clustering behaviors compared to bulk water, providing insights into protein folding mechanisms.

- Spectroscopic Characterization : Research utilizing near-infrared spectroscopy revealed that the mean association number of NMA varies significantly with temperature and concentration, indicating its potential as a model system for studying molecular interactions.

- Chemical Shift Prediction : Automated predictions based on density functional theory have improved the accuracy of chemical shift calculations for proteins, showcasing the utility of NMA in structural biology.

作用机制

在分子水平上,N-甲基乙酰胺通过形成氢键与其他化合物相互作用。这种相互作用影响了反应动力学和热力学。 其作用机制涉及它能够稳定反应中间体和过渡态,从而促进化学反应的进行 .

相似化合物的比较

N-甲基乙酰胺可以与其他类似化合物进行比较,例如:

乙酰胺: N-甲基乙酰胺的母体化合物,其中氮与两个氢原子而不是一个甲基键合。

N,N-二甲基乙酰胺: 一个衍生物,其中氮上的两个氢原子都被甲基取代。

N-甲基甲酰胺: 一个类似的化合物,其中乙酸部分被甲酸取代。

N-甲基乙酰胺由于其独特的结构而独一无二,这使其能够在各种化学反应中同时充当溶剂和中间体。 它能够形成氢键和稳定反应中间体,使其在有机合成和工业应用中特别有价值 .

生物活性

N-methylacetamide (NMA) is a small organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of NMA, including its antimicrobial properties, interactions with proteins, and potential applications in drug design.

Chemical Structure and Properties

This compound is an amide with the chemical formula . Its structure features a methyl group attached to the nitrogen atom of the acetamide functional group, which influences its solubility and reactivity.

Antimicrobial Activity

NMA has been studied for its antibacterial properties. A study examining various bioactive compounds revealed that this compound exhibited promising antibacterial activity against several bacterial strains, including:

- Agrobacterium tumefaciens

- Escherichia coli

- Pectobacterium carotovorum

- Sarcina lutea

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) values were as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Agrobacterium tumefaciens | 8 |

| Escherichia coli | 128 |

| Pectobacterium carotovorum | 64 |

| Sarcina lutea | 500 |

| Staphylococcus aureus | 500 |

These results indicate that NMA possesses significant antibacterial properties, particularly against A. tumefaciens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Protein Interactions and Computational Studies

NMA serves as a model compound in studies related to protein-ligand interactions due to its structural similarity to peptide bonds. Recent research has utilized machine learning techniques to predict the electronic absorption spectra of NMA, enhancing our understanding of its interactions at the molecular level. The findings suggest that NMA can effectively mimic the backbone of proteins, providing insights into peptide bond dynamics and stability .

Hydrophobic Collapse in Mixtures

Studies have shown that NMA-water mixtures exhibit hydrophobic collapse phenomena, where water molecules cluster around NMA, leading to unique solvation dynamics. This behavior is crucial for understanding how small molecules like NMA interact with larger biomolecules and can influence protein folding and stability .

Structure-Activity Relationships

Research on various derivatives of NMA has highlighted the importance of structural modifications on biological activity. For instance, substituents at different positions on the acetamide can significantly alter the inhibitory potency against specific targets. A systematic investigation into these structure-activity relationships has led to the identification of more potent analogs with enhanced biological activity against HIV reverse transcriptase (RT) and other targets .

Case Studies

- Antiviral Activity : In a study focused on non-nucleoside reverse transcriptase inhibitors (NNRTIs), analogs derived from NMA demonstrated varying degrees of inhibitory activity against HIV-1 RT. The presence of specific substituents at the C4 position was found to enhance inhibitory potency significantly .

- Neural Network Applications : A case study involving deep learning techniques applied to NMA demonstrated its utility in predicting protein-ligand binding affinities and optimizing drug design processes. This approach allows for rapid screening of potential drug candidates based on their predicted interactions with target proteins .

属性

IUPAC Name |

N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLUUHNLEMFGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51206-97-4 (hydrochloride salt) | |

| Record name | N-Methylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0047167 | |

| Record name | N-Methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; mp = 28 deg C; [HSDB] White crystalline solid; mp = 26-28 deg C; [Alfa Aesar MSDS] | |

| Record name | N-Methylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

205 °C | |

| Record name | N-METHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

108 °C | |

| Record name | N-METHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN CHLOROFORM, Soluble in alcohol, ether, acetone, benzene, In water, 1X10+6 mg/l @ 20 °C | |

| Record name | N-METHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9371 @ 25 °C/4 °C | |

| Record name | N-METHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.44 [mmHg], 0.44 mm Hg at 23 °C. | |

| Record name | N-Methylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6249 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-METHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES | |

CAS No. |

79-16-3 | |

| Record name | N-Methylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYLACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0T777481M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-METHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

28 °C | |

| Record name | N-METHYLACETAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/94 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-methylacetamide?

A1: this compound has a molecular formula of C3H7NO and a molecular weight of 73.095 g/mol. []

Q2: What are the spectroscopic characteristics of this compound?

A2: NMA exhibits characteristic peaks in its infrared (IR) spectrum corresponding to amide I, amide II, and amide III bands. [] These bands arise from specific vibrational modes within the amide group and are sensitive to the molecule's environment and interactions with other molecules. [, ] For instance, the amide I band is particularly sensitive to hydrogen bonding. [, ] Ultraviolet resonance Raman studies have also provided insights into the structural changes of NMA upon electronic excitation. []

Q3: How does this compound interact with water?

A3: NMA interacts with water molecules primarily through hydrogen bonding. [, ] Molecular dynamics simulations and spectroscopic studies have shown that NMA and water tend to form clusters, leading to a hydrophobic collapse where the methyl groups of NMA cluster together in the presence of water. [] This behavior is similar to the hydrophobic effect observed in protein folding.

Q4: How do ions interact with this compound in aqueous solution?

A4: Studies using molecular dynamics simulations indicate that alkali metal cations like sodium (Na+) and potassium (K+) show affinity for the carbonyl oxygen of the NMA amide group. [, ] Heavier halide anions, like bromide and iodide, interact with the hydrophobic methyl groups of NMA. [] This ion-specific behavior is relevant to understanding how salts influence protein stability and solubility.

Q5: What is the role of hydrogen bonding in this compound solutions?

A5: Hydrogen bonding plays a crucial role in the behavior of NMA in solution. It influences the self-association of NMA molecules, as well as their interactions with other molecules like water and ions. [, , ] Neutron diffraction studies have been used to investigate the nature of hydrogen bonding in NMA crystals, providing insights into the factors governing its structure. []

Q6: What is known about the mechanism of N-chlorination of this compound?

A6: Kinetic and computational studies have investigated the reaction mechanism of NMA with hypochlorous acid (HOCl) to form N-chloro-N-methylacetamide. [, ] Evidence suggests that the reaction proceeds through the formation of an iminol intermediate, which then reacts with HOCl. This finding is significant because N-chlorination of amides is an important process in biochemistry and environmental chemistry.

Q7: Can this compound be used as a cryoprotectant?

A7: Yes, research has explored the use of NMA as a cryoprotectant for chicken sperm. [] The study found that a 6% NMA concentration, combined with a specific thawing rate, provided optimal cryoprotection, preserving sperm membrane integrity and motility after cryopreservation.

Q8: How have computational methods been used to study this compound?

A8: Computational chemistry techniques, like density functional theory (DFT) and molecular dynamics simulations, have been extensively applied to study NMA. [, , , ] These methods have been used to:

- Calculate vibrational frequencies and predict IR spectra. [, ]

- Investigate the structure and dynamics of NMA in solution. [, , ]

- Explore the mechanisms of chemical reactions involving NMA. [, ]

- Analyze the influence of substituents on the properties and reactivity of NMA. []

Q9: What is the impact of structural modifications on the properties of this compound?

A9: Replacing hydrogen atoms in NMA with methyl groups affects its interactions with water and the accessibility of its reactive sites. [] These structural modifications influence the molecule's hydrogen bonding capacity, solvation properties, and reactivity. For example, the presence of bulky substituents can hinder the approach of other molecules and impact reaction rates. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。